molecular formula C8H8N4 B1586744 2-propyl-1H-imidazole-4,5-dicarbonitrile CAS No. 51802-42-7

2-propyl-1H-imidazole-4,5-dicarbonitrile

Cat. No.: B1586744
CAS No.: 51802-42-7
M. Wt: 160.18 g/mol
InChI Key: ZPMNPYFFJQWLLV-UHFFFAOYSA-N
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Description

2-propyl-1H-imidazole-4,5-dicarbonitrile is a useful research compound. Its molecular formula is C8H8N4 and its molecular weight is 160.18 g/mol. The purity is usually 95%.
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Scientific Research Applications

Catalytic Applications

  • Biphenyl-Substituted Imidazole Derivatives as Catalysts : Compounds including 2-Propyl-1H-imidazole-4,5-dicarbonitrile exhibit potential as catalysts in coupling reactions, specifically in the coupling of nucleoside methyl phosphonamidites. These compounds have shown effective catalytic properties due to their molecular structure and steric interactions (Bats, Schell, & Engels, 2013).

Synthesis of Pharmaceutical Compounds

  • Intermediate in Pharmaceutical Synthesis : this compound has been identified as a crucial intermediate in the synthesis of specific pharmaceuticals, such as olmesartan, a non-peptide angiotensin II receptor antagonist. The compound serves as a key building block in creating more complex molecules (Wen, Yu, & Tang, 2006).

Material Science and Energetic Compounds

  • High-Nitrogen Compounds for Energetic Materials : this compound has been synthesized and characterized for use in high-nitrogen compounds, specifically as energetic materials. Its high thermal stability makes it suitable for applications requiring stable energetic compounds (Lewczuk et al., 2020).

Green Chemistry and Efficient Synthesis

  • Facilitating Green Chemistry : This compound plays a role in facilitating more environmentally friendly and efficient chemical synthesis processes. Its involvement in microwave-assisted synthesis and one-step reactions contributes to greener and faster synthesis methods in organic chemistry (Kalhor & Seyedzade, 2020).

Development of High-Performance Resins

  • High-Performance Thermosetting Resins : There is a novel application in the field of polymer science, where this compound based compounds are used in developing high-performance thermosetting resins. These resins exhibit enhanced thermal and mechanical properties, making them suitable for advanced material applications (Hu et al., 2020).

Construction of Metal-Organic Frameworks

  • Metal-Organic Frameworks (MOFs) : The compound is used in constructing novel zinc metal-organic frameworks. These frameworks exhibit unique structural properties and potential applications in various fields, including catalysis, gas storage, and separation processes (Hu et al., 2010).

Synthesis of Novel Heterocyclic Compounds

  • Synthesis of Heterocyclic Compounds : It also facilitates the synthesis of novel heterocyclic compounds with potential pharmacological applications. These synthesized compounds can be explored for various therapeutic properties (Balewski et al., 2020).

Antimicrobial Applications

  • Potential Antimicrobial Agents : New derivatives of this compound have been synthesized and evaluated for antimicrobial activity. These compounds showed promising results against various bacterial and fungal species, indicating potential use as antimicrobial agents (Desai et al., 2015).

Corrosion Inhibition

  • Corrosion Inhibition in Industrial Applications : Derivatives of this compound have been tested as corrosion inhibitors, particularly on mild steel in acidic solutions. Their efficiency in preventing corrosion makes them suitable for industrial applications where metal preservation is crucial (Prashanth et al., 2021).

Biochemical Analysis

Biochemical Properties

2-Propyl-1H-imidazole-4,5-dicarbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions is primarily inhibitory, leading to a decrease in the activity of the target enzymes .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to downregulate the expression of specific genes involved in cell proliferation, leading to reduced cell growth . Additionally, it can interfere with cellular signaling pathways, resulting in altered cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can result in conformational changes in the target enzyme, thereby affecting its activity. Furthermore, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its effectiveness. In vitro studies have shown that this compound remains stable under specific conditions, but its activity may decrease over prolonged periods . In vivo studies have also indicated that long-term exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enzyme inhibition and modulation of cellular processes. At high doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it can inhibit enzymes involved in the synthesis of nucleotides, leading to a decrease in nucleotide levels within the cell . This inhibition can affect the overall metabolic flux and alter the balance of metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments . The distribution pattern of this compound can influence its activity and effectiveness in different tissues .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall biochemical activity .

Properties

IUPAC Name

2-propyl-1H-imidazole-4,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4/c1-2-3-8-11-6(4-9)7(5-10)12-8/h2-3H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMNPYFFJQWLLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC(=C(N1)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377118
Record name 2-propyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51802-42-7
Record name 2-propyl-1H-imidazole-4,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following a procedure similar to that described in Preparation 1, but using 16.0 g of diaminomaleonitrile and 24 g of trimethyl orthobutyrate, 18.7 g of the title compound were obtained as crystals, melting at 141°-144° C.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.